

Technical Support Center: Aztreonam-Avibactam Combination Optimization

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Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

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Welcome to the technical support center for optimizing the use of avibactam in combination with aztreonam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining aztreonam with avibactam?

A1: The combination of aztreonam and avibactam is a strategic approach to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing metallo- β -lactamases (MBLs).[1][2] Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is often ineffective alone because MBL-producing organisms frequently co-produce other β -lactamases (like ESBLs, AmpC, and KPC) that can hydrolyze it.[1][3] Avibactam is a broad-spectrum β -lactamase inhibitor that protects aztreonam from degradation by these co-produced serine β -lactamases (Ambler classes A, C, and some D), restoring aztreonam's activity against these challenging pathogens.[1][3][4]

Q2: What is the standard concentration of avibactam used for in vitro susceptibility testing?

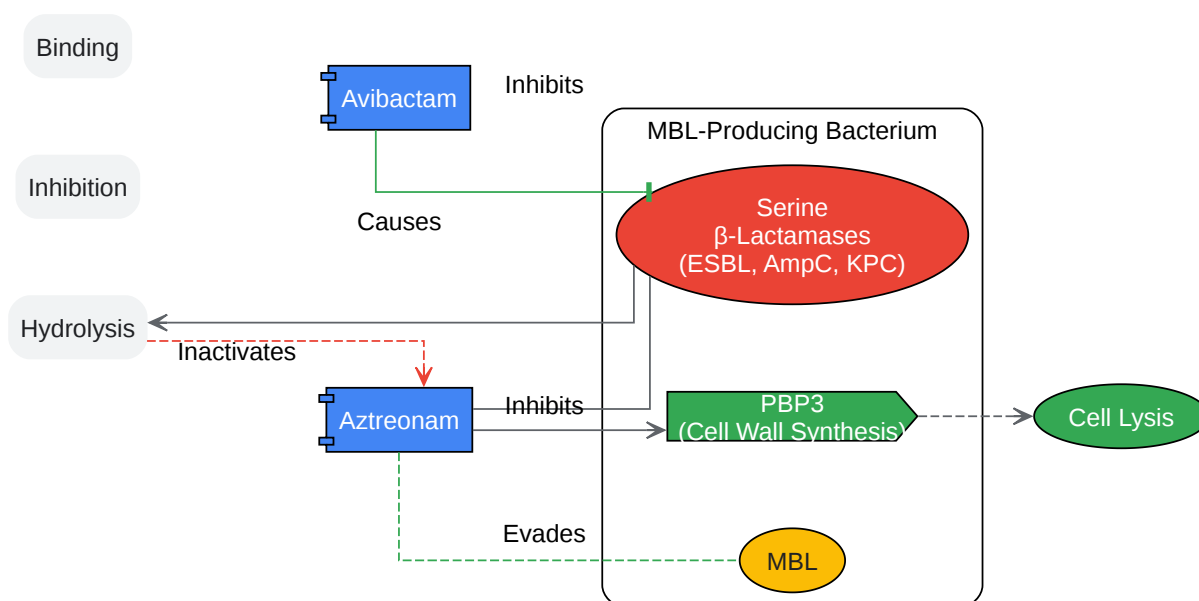
A2: For most in vitro susceptibility testing methods, such as broth microdilution (BMD) and agar dilution, a fixed concentration of 4 μ g/mL (or 4 mg/L) of avibactam is standard when testing in combination with varying concentrations of aztreonam.[5][6][7][8] This concentration has been

shown to effectively inhibit target β -lactamases and is consistent with the concentration used in gradient test strips and for regulatory breakpoints.[7][9]

Q3: How does the aztreonam-avibactam combination work against resistant bacteria?

A3: The synergy relies on a dual-action mechanism. MBL-producing bacteria are often resistant to most β -lactams, including carbapenems. Aztreonam is not hydrolyzed by MBLs, but these bacteria often possess additional serine-based β -lactamases that can break down aztreonam. Avibactam inhibits these other β -lactamases, allowing aztreonam to reach its target, Penicillin-Binding Protein 3 (PBP3), to inhibit bacterial cell wall synthesis and cause cell death.[3][10]

Mechanism of Action Diagram



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Caption: Mechanism of aztreonam-avibactam synergy against MBL-producing bacteria.

Troubleshooting Guide

Problem 1: High aztreonam MICs despite the presence of 4 µg/mL avibactam.

- Possible Cause 1: Non-enzymatic resistance mechanisms. Resistance may be mediated by mechanisms that avibactam cannot address, such as modifications to Penicillin-Binding Protein 3 (PBP3), porin loss (decreased permeability), or active efflux pumps.[\[10\]](#)[\[11\]](#)
- Troubleshooting Steps:
 - Sequence PBP3: Check for insertions or mutations in the *ftsI* gene encoding PBP3, which can reduce aztreonam's binding affinity.[\[11\]](#)
 - Assess Efflux Pump Activity: Perform synergy testing with an efflux pump inhibitor to see if the MIC is reduced.
 - Verify β-Lactamase Profile: Ensure the isolate does not possess a rare β-lactamase that is not inhibited by avibactam.

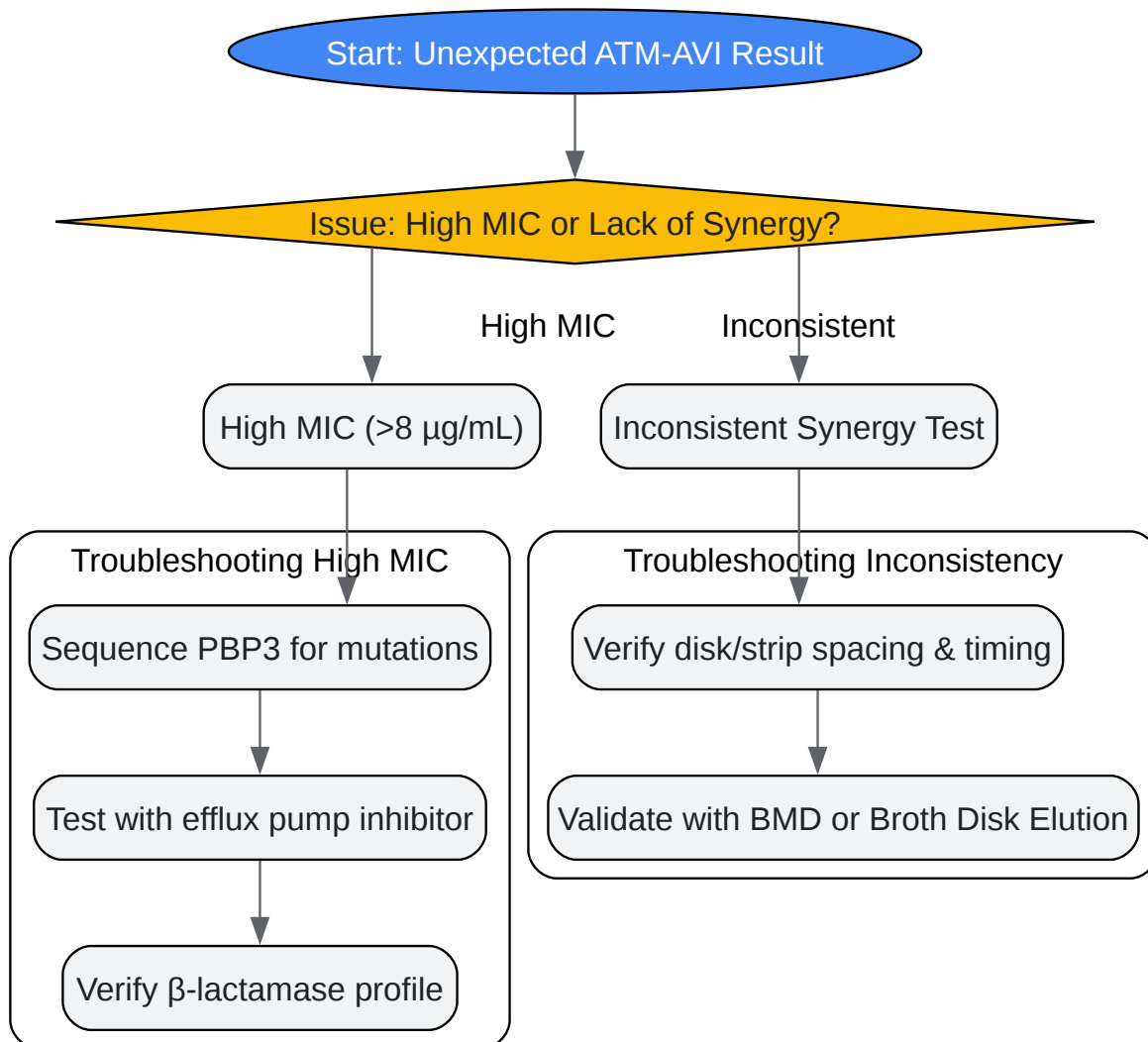
Problem 2: Inconsistent results in synergy testing (e.g., disk diffusion, gradient strips).

- Possible Cause 1: Incorrect spacing or timing. In disk or strip-based methods, the distance and timing of application are critical for creating the correct diffusion gradients.
- Troubleshooting Steps:
 - Standardize Placement: For strip stacking, place the aztreonam strip, allow it to diffuse for 10 minutes, remove it, and then place the ceftazidime-avibactam strip in the same location before replacing the aztreonam strip on top. For strip crossing, place the ceftazidime-avibactam strip perpendicularly across the aztreonam strip at the 8 mg/L mark.
 - Use a Reference Method: Compare results to the gold standard broth microdilution (BMD) method to validate your technique.[\[12\]](#) The broth disk elution method is also a reliable CLSI-endorsed alternative.[\[13\]](#)

Problem 3: Aztreonam appears to be degraded in my time-kill assay.

- Possible Cause: Insufficient avibactam concentration. If the bacterial inoculum is very high or the specific β -lactamases produced are highly efficient, the avibactam concentration may be insufficient to protect aztreonam over the full time course of the experiment.
- Troubleshooting Steps:
 - Confirm Avibactam Concentration: Verify the prepared concentration of avibactam in your media.
 - Test Higher Concentrations: While 4 $\mu\text{g/mL}$ is standard for susceptibility testing, for mechanistic or pharmacodynamic studies, you may need to test higher fixed concentrations (e.g., 8 or 16 $\mu\text{g/mL}$) to observe the maximal protective effect.[\[14\]](#)[\[15\]](#)
 - Measure Drug Concentrations: Use a method like LC-MS/MS to measure aztreonam and avibactam concentrations over the time-kill experiment to confirm stability.[\[14\]](#)[\[15\]](#)

Troubleshooting Flowchart



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